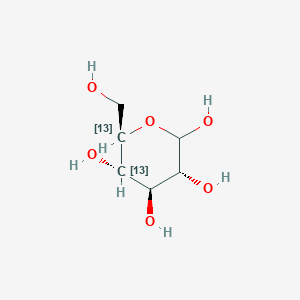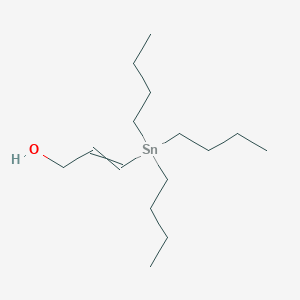
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-
Descripción general
Descripción
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-, also known as TBSP, is a chemical compound that belongs to the family of organotin compounds1. It has a molecular formula of C15H32OSn and a molecular weight of 347.1 g/mol1.
Synthesis Analysis
The synthesis of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds often involves organotin reactions, which are widely used in organic chemistry.Molecular Structure Analysis
The exact molecular structure of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is not provided in the search results. However, the molecular formula C15H32OSn suggests that it contains carbon ©, hydrogen (H), oxygen (O), and tin (Sn) atoms1.Chemical Reactions Analysis
The specific chemical reactions involving 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- are not detailed in the search results. However, organotin compounds like TBSP are generally known for their role in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- are not explicitly mentioned in the search results. However, given its molecular formula and weight1, one can infer that it’s a relatively heavy molecule with potential for diverse chemical interactions due to the presence of tin.Aplicaciones Científicas De Investigación
Z-Selective Synthesis of Homoallylic Alcohols
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is used in the Z-selective synthesis of homoallylic alcohols. This involves the reaction with aldehydes and BuSnCl3 to produce (Z)-homoallylic alcohol, a method beneficial for creating (Z)-double bonds and synthesizing pheromones (Miyake & Yamamura, 1994).
Transmetallation and Isomerization
The compound is also involved in transmetallation and isomerization processes. These reactions are applied to stereoselective (Z)-3-phenyl-2-propenylation and threo-1-phenyl-2-propenylation of aldehydes (Miyake & Yamamura, 1993).
Synthesis of 2-Tributylstannyl-1-alkenes
It serves as a precursor for various 2-tributylstannyl-1-alkenes. These compounds are synthesized through treatment with complex organocopper species, and they have applications in the synthesis of polyunsaturated compounds (Bellina et al., 1994).
Vinyltin Synthon Applications
This chemical is transformed into various functionalized allylsilanes through reactions with electrophiles, illustrating its versatility as a vinyltin and allylsilane reagent (Verlhac & Pereyre, 1990).
Building Blocks for Solid-Phase Synthesis
It is used in the solid-phase synthesis of skipped dienes and trienes, showcasing its utility in complex organic syntheses (Havranek & Dvořák, 2000).
Preparation of Novel 1,3-Allyl Dianions
The compound is employed in the preparation of novel 1,3-allyl dianions, demonstrating its role in the development of new organic synthesis methodologies (Madec & Férézou, 1997).
Safety And Hazards
The specific safety and hazards associated with 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- are not detailed in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound to prevent any potential hazards.
Direcciones Futuras
The future directions for research and applications of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- are not specified in the search results. However, given the importance of organotin compounds in organic chemistry, it’s likely that further studies will continue to explore their properties and potential uses.
Please note that this analysis is based on the available information and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
3-tributylstannylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLVTDCSVYRSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

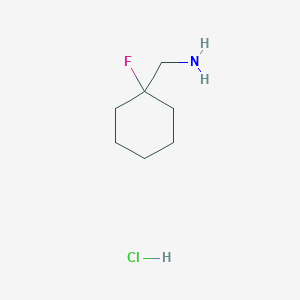
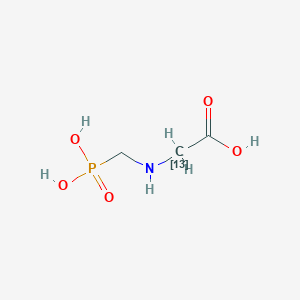
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)
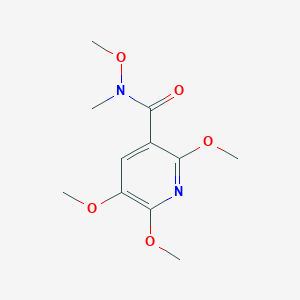
![4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B1443639.png)
![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)
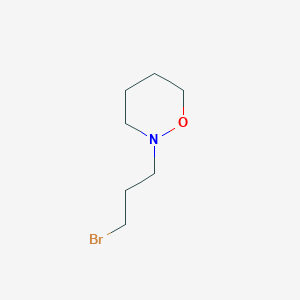
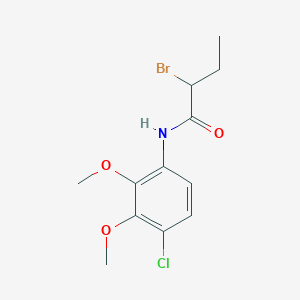
![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)
